CID 66557330 is cataloged under the CAS number 328395-00-2 and can be sourced from various chemical suppliers, including BenchChem. Its classification falls under organic compounds, specifically those utilized in synthetic organic chemistry and biochemistry for its potential biological activities and interactions with biomolecules.
The synthesis of CID 66557330 can be achieved through several methods, with a focus on one-step synthesis processes that streamline the production of this compound.
The one-step synthesis approach is particularly advantageous as it reduces the complexity and time required for compound preparation while maintaining high purity levels.
CID 66557330 has a molecular formula of C17H25NO4 and a molecular weight of approximately 307.4 g/mol.
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CO
.JVRJJDPEIIEIIA-UHFFFAOYSA-N
, which aids in its identification in chemical databases.The structural arrangement allows for flexibility, which is crucial for its function as a linker in PROTAC applications.
CID 66557330 participates in various chemical reactions that enhance its utility in organic synthesis:
These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium methoxide for substitution reactions. The specific conditions (temperature, solvent, etc.) play a crucial role in determining the products formed during these reactions.
As a semi-flexible linker in PROTAC development, CID 66557330 functions by facilitating the interaction between target proteins and E3 ligase ligands.
The efficacy of CID 66557330 in this role depends on its ability to maintain structural integrity while providing necessary flexibility for optimal interaction dynamics.
CID 66557330 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in synthetic chemistry and biological research.
CID 66557330 has several scientific applications:
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.:
CAS No.: 16670-83-0